molecular formula C26H31N3O5 B11476970 N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B11476970
M. Wt: 465.5 g/mol
InChI Key: FWQGIXSNTZTUJI-UHFFFAOYSA-N
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Description

The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[3-(2-METHYL-1H-INDOL-3-YL)PROPYL]AMINE” is a complex organic molecule that features a combination of benzodioxole, oxazole, and indole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the indole moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds between the aromatic rings . Reaction conditions often include the use of bases like cesium carbonate and ligands such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the oxazole ring can yield the corresponding amine .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for the development of new anticancer therapies.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-3-(2-methyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C26H31N3O5/c1-16-20(21-7-4-5-9-22(21)28-16)8-6-10-27-14-18-13-19(34-29-18)11-17-12-23(30-2)25-26(24(17)31-3)33-15-32-25/h4-5,7,9,12,19,27-28H,6,8,10-11,13-15H2,1-3H3

InChI Key

FWQGIXSNTZTUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

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